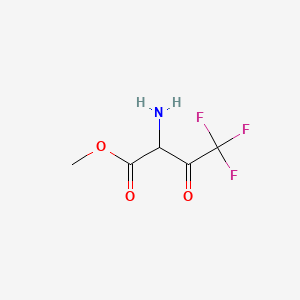

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate

Description

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-keto ester characterized by a trifluoromethyl group at the 4-position, an amino substituent at the 2-position, and a ketone at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as pyridines, pyrimidines, and quinolines. Its structural features—including the electron-withdrawing trifluoromethyl group and nucleophilic amino group—make it valuable for designing bioactive molecules and functional materials.

Properties

CAS No. |

61141-67-1 |

|---|---|

Molecular Formula |

C5H6F3NO3 |

Molecular Weight |

185.10 g/mol |

IUPAC Name |

methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate |

InChI |

InChI=1S/C5H6F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2H,9H2,1H3 |

InChI Key |

CXXDMDXENVHENF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trifluoroacetyl Chloride and Ketene Intermediate

One well-documented method involves the initial formation of a trifluoro-substituted acyl chloride intermediate, followed by subsequent transformations to introduce the amino group.

Step 1: Formation of 4,4,4-trifluoro-3-oxo-butyryl chloride

Trifluoroacetyl chloride is reacted with ketene to yield 4,4,4-trifluoro-3-oxo-butyryl chloride. This reaction is exothermic and requires careful temperature control, typically maintained between -10°C and -12°C to ensure selectivity and prevent decomposition.

Step 2: Conversion to Methyl 4,4,4-trifluoro-3-oxobutanoate

The acid chloride intermediate is then reacted with methanol or methanethiol to form the corresponding methyl ester or thioester. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane under nitrogen atmosphere to avoid moisture and side reactions.

Step 3: Introduction of the Amino Group

The amino group at the 2-position can be introduced by nucleophilic substitution or reductive amination strategies on the keto ester intermediate. For example, treatment with ammonia or ammonium hydroxide under controlled conditions can yield the amino-substituted product.

Experimental Conditions Summary:

| Step | Reagents & Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Trifluoroacetyl chloride + ketene | -10 to -12 °C | Toluene, DCM | Exothermic; ketene generated by pyrolysis of acetic anhydride |

| 2 | Acid chloride + methanol or methanethiol | Below -10 °C to RT | Toluene | Controlled addition to maintain low temp; reaction warmed to 90 °C for degassing |

| 3 | Keto ester + ammonia or ammonium hydroxide | Ambient to mild heat | Alcoholic or ether solvents | Amination step; may require catalysts or reductive conditions |

This method is supported by patent literature describing the preparation of related trifluoromethyl keto esters and their derivatives, confirming the feasibility and reproducibility of the approach.

Claisen Condensation Route Using Trifluoroacetic Acid Esters

Another industrially relevant method involves Claisen condensation between trifluoroacetic acid esters and ethyl acetate catalyzed by sodium ethoxide in alcoholic solvents.

Step 1: Claisen Condensation

Trifluoroacetic acid ethyl ester is reacted with ethyl acetate in the presence of sodium ethoxide catalyst in a mixed solvent system (e.g., dehydrated alcohol, hexanaphthene, tetrahydrofuran). The reaction proceeds under mild conditions (~25 °C) with high selectivity and yield.

Step 2: Isolation and Purification

The reaction mixture is filtered to remove sodium formate byproduct, and the filtrate is subjected to vacuum distillation to isolate ethyl 4,4,4-trifluoroacetoacetate with high purity (~94.7%) and good yield (~86.3%).

Step 3: Amination

The keto ester intermediate can then be aminated via reaction with ammonia or amines to yield the amino-substituted product.

| Step | Reagents & Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Trifluoroacetic acid ethyl ester + ethyl acetate + sodium ethoxide | 25 °C | Alcohols, hexanaphthene, THF | Claisen condensation; mild conditions |

| 2 | Filtration and vacuum distillation | Ambient to vacuum distillation | - | Removal of byproducts and isolation |

| 3 | Amination with ammonia or amines | Ambient to mild heat | Alcoholic solvents | Introduction of amino group |

This method is advantageous for industrial scale due to mild reaction conditions, high selectivity, and ease of product isolation.

Reductive Amination and Nucleophilic Ring Opening Approaches

Research literature also describes alternative synthetic strategies involving:

Reductive amination of trifluoromethyl keto esters using reducing agents such as Raney nickel, sodium borohydride, or palladium catalysts under hydrogen atmosphere to convert nitro or keto precursors into amino derivatives.

Nucleophilic ring opening of trifluoromethyl-substituted epoxides with ammonia or secondary amines to yield β-amino-α-trifluoromethyl alcohols, which can be further transformed into the target amino keto esters.

These methods provide stereochemical control and functional group tolerance, useful for synthesizing chiral or substituted analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Trifluoroacetyl chloride + ketene + methanethiol | Trifluoroacetyl chloride, ketene, methanethiol | -10 to 90 °C, inert solvent | High (not specified) | Direct formation of trifluoromethyl keto ester; well-characterized | Requires ketene generation; sensitive to moisture |

| Claisen condensation | Trifluoroacetic acid ethyl ester, ethyl acetate, sodium ethoxide | 25 °C, alcoholic solvent | 86.3 | Mild conditions; industrially scalable | Requires careful catalyst handling |

| Reductive amination | Keto ester precursor, Raney Ni, NaBH4, Pd/C, H2 | Ambient to mild heat, various solvents | Moderate to high | Stereoselective; versatile for derivatives | Requires hydrogenation setup; catalyst cost |

Research Findings and Analytical Confirmation

The structure and purity of methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate and related intermediates are confirmed by advanced spectroscopic techniques including proton (^1H) and fluorine (^19F) nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and elemental analysis.

Reaction monitoring and optimization studies emphasize temperature control during ketene addition and amination steps to maximize yield and minimize side products.

The trifluoromethyl group significantly influences reactivity and selectivity, necessitating tailored reaction conditions compared to non-fluorinated analogs.

Chemical Reactions Analysis

Cyclocondensation Reactions for Heterocycle Formation

The trifluoromethyl and β-keto ester groups enable participation in cyclization reactions. For example:

-

Pyridine Derivatives : In the presence of aldehydes and ammonia, trifluoroacetoacetate esters undergo cyclocondensation to form pyridine carbothioates. For methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate, the amino group may facilitate similar cyclizations.

Reduction of the Keto Group

The 3-oxo group is susceptible to reduction, forming β-amino alcohols.

-

Reducing Agents : LiAlH₄, NaBH₄, or catalytic hydrogenation.

| Substrate | Reducing Agent | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| Trifluoromethyl ketone | LiAlH₄ | β-Amino-α-trifluoromethyl alcohol | High de |

For this compound, reduction would yield 2-amino-4,4,4-trifluoro-3-hydroxybutanoate , a potential precursor to fluorinated amino acids.

Nucleophilic Substitution at the α-Position

The amino group may participate in substitution or condensation reactions:

-

Amide Formation : Reaction with acyl chlorides or activated carboxylic acids.

-

Schiff Base Formation : Condensation with aldehydes or ketones.

Experimental Insight :

-

Ethyl 4,4,4-trifluoroacetoacetate reacts with phenylglycinol to form oxazolidine intermediates, which are hydrolyzed to enantiopure β-amino acids .

| Reaction Partner | Conditions | Product | Application | Source |

|---|---|---|---|---|

| (R)-Phenylglycinol | Condensation, hydrolysis | Trifluoromethyl-β-amino acid | Chiral synthon |

Decarboxylation and Rearrangement

Under thermal or acidic conditions, β-keto esters undergo decarboxylation. The trifluoromethyl group stabilizes the enolate intermediate, directing reactivity.

-

Example : Heating ethyl 4,4,4-trifluoroacetoacetate at 90°C induces decarboxylation to form trifluoromethyl ketones .

| Substrate | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Ethyl trifluoroacetoacetate | 90°C, 20 min | Trifluoroacetone derivatives | High purity |

Scientific Research Applications

Agrochemical Applications

One of the prominent applications of methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is in the development of herbicides. The compound serves as a precursor in synthesizing pyridine-based herbicides. For instance, it can be used to prepare pyridine carbodithioates and carbothioates, which are effective in controlling various agricultural pests and weeds .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Grass weed control |

| Other Pyridine Derivatives | Various pyridine carbodithioates | Broad-spectrum herbicides |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promise as an intermediate for synthesizing biologically active compounds. Its derivatives have been explored for their antibacterial properties against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.

Case Study: Antibacterial Activity

A study evaluated the minimum inhibitory concentration (MIC) of various trifluoromethylated compounds against MRSA strains. Compounds containing the this compound moiety exhibited MIC values ranging from 2 to 8 µg/mL, indicating strong antibacterial potential .

Potential Future Applications

Given the unique properties of this compound, there is potential for its application in other fields:

Material Science

Research into fluorinated compounds suggests that this compound could be utilized in developing advanced materials with enhanced thermal stability and chemical resistance .

Drug Delivery Systems

The compound may also find applications in drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble drugs when used in formulations with dendrimers or other nanocarriers .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, contributing to its bioactivity .

Comparison with Similar Compounds

Key Observations :

- The amino group in the target compound enhances nucleophilicity, enabling participation in cyclocondensation reactions (e.g., with amidines to form pyrimidinones) .

- Trifluoromethyl groups improve metabolic stability and lipophilicity, critical for drug design .

- Ethyl vs. methyl esters : Ethyl esters (e.g., ) often exhibit modified reactivity and solubility due to increased steric bulk .

Physicochemical Properties

- For example, methyl 4,4,4-trifluoroacetoacetate is lipophilic (logP ≈ 1.5 estimated), while the amino variant may have a lower logP .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in the high boiling point (117–118°C) of methyl 4,4,4-trifluoroacetoacetate .

Biological Activity

Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate, a compound with significant biological implications, has garnered attention due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The trifluoromethyl group contributes to its unique reactivity and biological properties. Its molecular weight is approximately 195.1 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with an amine under acidic conditions. This method has been documented to yield the desired product with high efficiency and selectivity .

Table 1: Synthesis Conditions

| Reaction Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 36.8 g (200 mmol) | Reflux in ethanol | 67% |

| Aniline | 9.30 g (100 mmol) | Stirred at 110°C for 1 hour | |

| Concentrated H₂SO₄ | 110 g (1.13 mol) | Added carefully |

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. A study evaluated its effectiveness against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) in the range of 4–8 µg/mL . This suggests that the compound could serve as a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. It was found to inhibit the production of inflammatory cytokines significantly, showcasing a potential application in treating inflammatory diseases . The inhibition of cyclooxygenase enzymes (COX) was also noted, indicating its role in pain management and inflammation reduction.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various derivatives of this compound, researchers observed that modifications at specific positions influenced antimicrobial potency. The most effective derivatives were those with electron-withdrawing groups at the C-7 position .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed a significant reduction in edema and joint swelling compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the standard laboratory synthesis routes for Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate?

The compound is synthesized via a multi-step process involving trifluoroacetylacetate derivatives. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with isopropyl carbamimidate methanesulfonate (prepared from cyanamide and isopropanol) to form intermediates like 2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-ol, which is further functionalized. Final steps involve condensation with acrylate derivatives under controlled conditions. Characterization typically employs -NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .

Q. How is the structure of this compound validated experimentally?

Key spectroscopic methods include:

- -NMR : To identify proton environments, particularly the amino and trifluoromethyl groups.

- IR Spectroscopy : To detect functional groups like the carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm).

- Elemental Analysis : To verify empirical formula consistency (e.g., C, H, N, F content).

Cross-referencing with enantiomeric analogs (e.g., methyl 4,4,4-trifluoro-3-hydroxybutanoate) can resolve ambiguities in stereochemical assignments .

Q. What are the key physical properties influencing its reactivity?

The trifluoromethyl group increases electron-withdrawing effects, stabilizing the keto-enol tautomer and altering nucleophilic reactivity. Physical parameters such as boiling point (~174°C for related esters) and density (~1.239 g/cm) are critical for solvent selection and reaction optimization. These properties are determined experimentally via differential scanning calorimetry (DSC) and gas chromatography (GC) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved?

Chiral resolution strategies include:

- Diastereomeric Salt Formation : Using chiral amines (e.g., (R)-1-phenylethylamine) to form salts with enantiomers, followed by recrystallization.

- Chromatographic Methods : Chiral HPLC columns (e.g., Purospher® STAR) with polar organic mobile phases.

- Optical Rotation Analysis : Comparing specific rotation values ([α]) to enantiopure standards (e.g., +21.0 for (R)-methyl 4,4,4-trifluoro-3-hydroxybutanoate vs. -20.9 for (S)-enantiomer) .

Q. What role does the trifluoromethyl group play in its biological activity?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In pesticidal applications (e.g., fluacrypyrim), this group increases binding affinity to target enzymes in mites. Bioactivity is assessed via in vitro enzyme inhibition assays and in vivo acaricidal trials using standardized OECD guidelines .

Q. How do synthetic methodologies impact yield and purity?

- Traditional vs. Ultrasound-Assisted Synthesis : Ultrasound promotes faster reaction kinetics and higher yields (e.g., 80–95%) by enhancing mixing and reducing side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes byproducts like unreacted diazo compounds or esters .

Q. How are computational methods used to predict reactivity?

Density Functional Theory (DFT) calculations model electronic effects of the trifluoromethyl group on reaction pathways (e.g., nucleophilic attack at the β-keto position). Molecular docking simulations predict binding modes in biological targets, guiding structural modifications for enhanced activity .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported spectroscopic data?

- Fluorine Coupling in NMR : -NMR resolves splitting patterns (e.g., (H,F) coupling constants) that may conflict with -NMR interpretations.

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural data, resolving ambiguities from spectral overlap .

Q. Why do synthesis yields vary across studies?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.